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molecular formula C11H17NO4S B1612649 Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate CAS No. 73956-16-8

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

Cat. No. B1612649
M. Wt: 259.32 g/mol
InChI Key: PPORIIMLVGSHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012967B2

Procedure details

Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate (1.34 g, 5.17 mmol; see step (iv) above) was taken up in acetone (100 mL) and a solution of 1N HCl (12.8 mL) was then added. The solution was refluxed for 45 min and the solvent removed under reduced pressure. The residue was then dissolved in ethyl acetate (40 mL) and extracted with saturated NaHCO3 solution (2×40 mL) and brine (2×40 mL). The organic fraction was then dried (MgSO4), filtered and the solvent removed under reduced pressure to yield the sub-title compound as a light brown solid (0.937 g, 98%).
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[S:6][CH:7]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1)C.Cl>CC(C)=O>[CH:4]([C:5]1[S:6][CH:7]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C)OC(C=1SC=C(N1)C(=O)OCC)OCC
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in ethyl acetate (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHCO3 solution (2×40 mL) and brine (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.937 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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